4-[2-(2,4-Difluorophenyl)acetyl]-1-(pyridin-3-yl)piperazin-2-one
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Overview
Description
4-[2-(2,4-Difluorophenyl)acetyl]-1-(pyridin-3-yl)piperazin-2-one is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a pyridine moiety and a difluorophenyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 4-[2-(2,4-Difluorophenyl)acetyl]-1-(pyridin-3-yl)piperazin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the Pyridine Moiety: The pyridine ring can be introduced via a nucleophilic substitution reaction using a pyridine derivative and the piperazine intermediate.
Attachment of the Difluorophenyl Group: The difluorophenyl group can be attached through an acylation reaction using 2,4-difluorobenzoyl chloride and the piperazine-pyridine intermediate.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
4-[2-(2,4-Difluorophenyl)acetyl]-1-(pyridin-3-yl)piperazin-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine and piperazine rings, using reagents such as alkyl halides or aryl halides.
Acylation: The compound can undergo further acylation reactions to introduce additional acyl groups, using acyl chlorides or anhydrides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to facilitate the desired transformations.
Scientific Research Applications
4-[2-(2,4-Difluorophenyl)acetyl]-1-(pyridin-3-yl)piperazin-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[2-(2,4-Difluorophenyl)acetyl]-1-(pyridin-3-yl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, leading to changes in cellular processes. For example, it may bind to a particular enzyme’s active site, preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
4-[2-(2,4-Difluorophenyl)acetyl]-1-(pyridin-3-yl)piperazin-2-one can be compared with other similar compounds, such as:
4-[2-(2,4-Difluorophenyl)acetyl]-1-(pyridin-2-yl)piperazin-2-one: This compound has a similar structure but with the pyridine moiety attached at a different position, leading to variations in its chemical and biological properties.
4-[2-(2,4-Difluorophenyl)acetyl]-1-(pyridin-4-yl)piperazin-2-one: Another structural isomer with the pyridine ring attached at the 4-position, which may exhibit different reactivity and applications.
4-[2-(2,4-Difluorophenyl)acetyl]-1-(pyrimidin-3-yl)piperazin-2-one:
Properties
IUPAC Name |
4-[2-(2,4-difluorophenyl)acetyl]-1-pyridin-3-ylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N3O2/c18-13-4-3-12(15(19)9-13)8-16(23)21-6-7-22(17(24)11-21)14-2-1-5-20-10-14/h1-5,9-10H,6-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OELNHADHDVAGGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)CC2=C(C=C(C=C2)F)F)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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